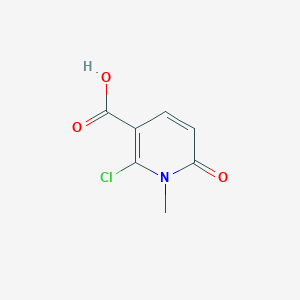![molecular formula C16H22N4O2 B13992378 6,7-Dimethoxy-4-[4-(aminomethyl)-piperidino] quinazoline CAS No. 71207-30-2](/img/structure/B13992378.png)
6,7-Dimethoxy-4-[4-(aminomethyl)-piperidino] quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6,7-Dimethoxy-4-quinazolinyl)-4-piperidinemethanamine is a chemical compound belonging to the quinazoline family. It has garnered attention in scientific research due to its potential therapeutic and environmental applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6,7-Dimethoxy-4-quinazolinyl)-4-piperidinemethanamine involves several steps. One common method includes the alkylation of 2-imidazolidinone or 2-imidazolidinethione derivatives with 1-(6,7-dimethoxy-4-quinazolinyl)-4-piperidinyl . The reaction conditions typically involve the use of solvents like DMSO and warming up to 60°C for a minute .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques like HPLC .
Chemical Reactions Analysis
Types of Reactions
1-(6,7-Dimethoxy-4-quinazolinyl)-4-piperidinemethanamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This compound can undergo nucleophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents like bromoethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce various quinazoline derivatives .
Scientific Research Applications
1-(6,7-Dimethoxy-4-quinazolinyl)-4-piperidinemethanamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a cardiotonic agent.
Medicine: Explored for its therapeutic properties, particularly in cardiovascular research.
Mechanism of Action
The mechanism of action of 1-(6,7-Dimethoxy-4-quinazolinyl)-4-piperidinemethanamine involves its interaction with specific molecular targets. It is known to inhibit Aurora Kinase, which plays a crucial role in cell division. By inhibiting this kinase, the compound can disrupt the cell cycle, leading to potential therapeutic effects in cancer treatment .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Chloro-6,7-dimethoxy-4-quinazolinyl)-N-(2-methoxybenzyl)amine
- 2-(6,7-dimethoxy-4-quinazolinyl)-5-(2-pyridinyl)-1,2,4-triazol-3-amine
Uniqueness
1-(6,7-Dimethoxy-4-quinazolinyl)-4-piperidinemethanamine stands out due to its specific piperidine moiety, which enhances its binding affinity and specificity towards certain molecular targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
71207-30-2 |
|---|---|
Molecular Formula |
C16H22N4O2 |
Molecular Weight |
302.37 g/mol |
IUPAC Name |
[1-(6,7-dimethoxyquinazolin-4-yl)piperidin-4-yl]methanamine |
InChI |
InChI=1S/C16H22N4O2/c1-21-14-7-12-13(8-15(14)22-2)18-10-19-16(12)20-5-3-11(9-17)4-6-20/h7-8,10-11H,3-6,9,17H2,1-2H3 |
InChI Key |
OWSAUAOACLOTFG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)N3CCC(CC3)CN)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


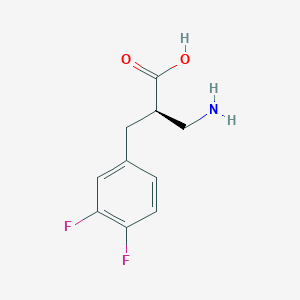
![tert-butyl 2-[(2R)-2-ethynyl-2-methylpyrrolidin-1-yl]acetate](/img/structure/B13992303.png)
![3-[[4-(Bromomethyl)benzoyl]amino]propanoic acid](/img/structure/B13992314.png)

![N-(3-phenylphenyl)-4-[2-[(3-phenylphenyl)carbamoylamino]ethyl]piperazine-1-carboxamide](/img/structure/B13992319.png)
![3-[2-[3-[(3-Carbamimidoylanilino)diazenyl]-5-ethyl-6-phenylphenanthridin-5-ium-8-yl]iminohydrazinyl]benzenecarboximidamide;chloride](/img/structure/B13992320.png)


![12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B13992341.png)
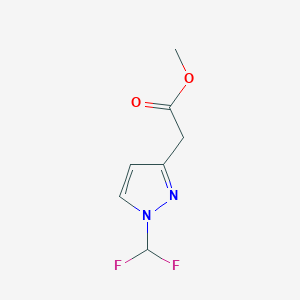
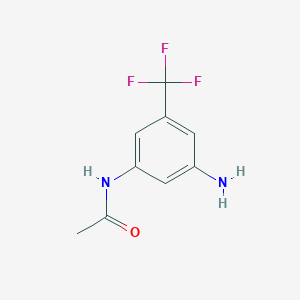
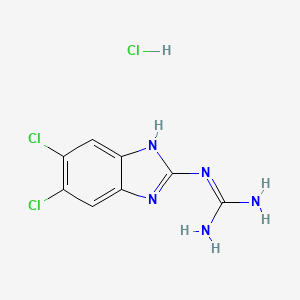
![Methyl 2-acetamido-3-[4-[[2-(2-methylprop-2-enoylamino)acetyl]amino]phenyl]propanoate](/img/structure/B13992372.png)
